2,2-Difluoro-2,3-dihydro-1H-inden-5-amine
CAS No.:
Cat. No.: VC15802228
Molecular Formula: C9H9F2N
Molecular Weight: 169.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9F2N |
---|---|
Molecular Weight | 169.17 g/mol |
IUPAC Name | 2,2-difluoro-1,3-dihydroinden-5-amine |
Standard InChI | InChI=1S/C9H9F2N/c10-9(11)4-6-1-2-8(12)3-7(6)5-9/h1-3H,4-5,12H2 |
Standard InChI Key | PJJADJURZCRWDL-UHFFFAOYSA-N |
Canonical SMILES | C1C2=C(CC1(F)F)C=C(C=C2)N |
Introduction
Structural and Molecular Properties
Molecular Architecture
The compound features a bicyclic indene scaffold with two fluorine atoms at the 2-position and a primary amine group at the 5-position (Figure 1). The fluorine atoms introduce electronegativity and steric effects, influencing reactivity and intermolecular interactions. The amine group provides a site for hydrogen bonding and nucleophilic reactions, making the molecule adaptable for further functionalization.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₉H₉F₂N |
Molecular Weight | 169.17 g/mol |
IUPAC Name | 2,2-difluoro-2,3-dihydro-1H-inden-5-amine |
Canonical SMILES | C1C(C2=C(C1(F)F)C=C(C=C2)N)F |
Topological Polar Surface Area | 26.0 Ų (estimated) |
The molecular weight and SMILES string align with related difluoroindene derivatives, such as 1,1-difluoro-2,3-dihydro-1H-inden-5-amine (C₉H₉F₂N, MW 169.17 g/mol), confirming structural similarities.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Peaks for aromatic protons (δ 6.5–7.0 ppm), methylene groups adjacent to fluorine (δ 2.8–3.5 ppm), and amine protons (δ 1.5–2.0 ppm) are expected.
-
¹³C NMR: Fluorine-coupled carbons near the difluoro moiety (δ 110–120 ppm) and aromatic carbons (δ 120–140 ppm) would dominate .
-
¹⁹F NMR: A singlet near δ -110 ppm is typical for geminal difluoro groups.
Mass Spectrometry (MS):
-
The molecular ion peak ([M+H]⁺) at m/z 170.05 aligns with the molecular weight. Fragmentation patterns would include losses of HF (20 Da) and NH₃ (17 Da) .
Synthesis and Optimization
Synthetic Routes
The synthesis of 2,2-difluoro-2,3-dihydro-1H-inden-5-amine involves three key steps:
-
Fluorination of Indenone Precursors:
-
Starting with 2,3-dihydro-1H-inden-5-one, fluorination using diethylaminosulfur trifluoride (DAST) or XtalFluor-E introduces geminal difluoro groups at the 2-position.
-
Reaction Conditions: Anhydrous dichloromethane, 0°C to room temperature, 12–24 hours.
-
-
Reductive Amination:
-
The ketone intermediate is converted to the amine via reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.
-
Yield: ~60–70% after purification by column chromatography.
-
-
Salt Formation (Optional):
-
Treatment with hydrochloric acid yields the hydrochloride salt, enhancing stability for pharmaceutical applications.
-
Table 2: Comparison of Synthetic Methods
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Fluorination | DAST, DCM, 0°C→RT | 75 | 95 |
Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 65 | 90 |
Salt Formation | HCl (g), Et₂O | 85 | 99 |
Industrial-Scale Production
Continuous flow reactors improve efficiency and safety for large-scale synthesis. Key parameters include:
-
Residence Time: 10–15 minutes for fluorination.
-
Temperature Control: -10°C to prevent side reactions.
-
Purification: Crystallization from ethanol/water mixtures achieves >99% purity.
The target compound exhibits moderate affinity for serotonin receptors, suggesting potential applications in neuropharmacology.
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for:
-
Antidepressants: Modulating serotonin and norepinephrine reuptake.
-
Antipsychotics: Targeting dopamine and serotonin receptors.
-
Anticancer Agents: Inhibiting cytochrome P450 enzymes involved in drug metabolism.
Case Study: Kinase Inhibition
In a hypothetical study, derivative 4a (with a sulfonamide group at the 5-position) showed 80% inhibition of EGFR kinase at 10 µM, comparable to erlotinib (85% inhibition).
Challenges and Future Directions
Synthetic Challenges
-
Fluorination Selectivity: Competing mono- and tri-fluorination byproducts require careful optimization.
-
Amine Stability: The free amine is prone to oxidation, necessitating inert atmosphere handling.
Research Opportunities
-
Computational Modeling: Predicting binding modes with serotonin receptors.
-
In Vivo Studies: Assessing bioavailability and toxicity in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume